2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

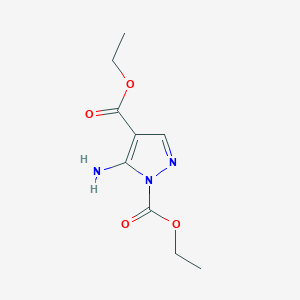

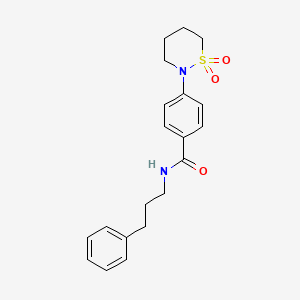

“2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is a chemical compound with the molecular formula C13H18N2.2H2O . It has a molecular weight of 238.33 . This compound is provided by ChemBridge Corporation to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is 1S/C13H18N2.2H2O/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;;/h4-5,15H,6-7,14H2,1-3H3;2*1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.

Physical And Chemical Properties Analysis

“2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is a solid at room temperature . It should be stored at -20°C .

Applications De Recherche Scientifique

Multicomponent Reactions (MCRs) and Sustainable Synthesis

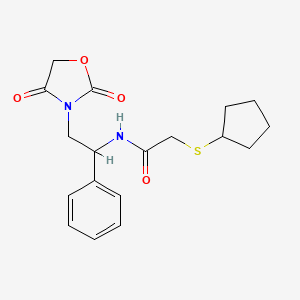

[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate: serves as an ideal precursor for the synthesis of active molecules. Multicomponent reactions (MCRs) offer a sustainable strategy wherein multiple starting materials combine to form a single product in a single step. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. The compound’s inherent functional groups allow it to participate in C–C and C–N coupling reactions, making it valuable for constructing complex scaffolds .

Biologically Active Structures

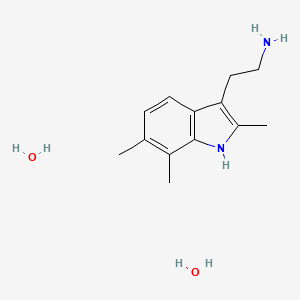

The indole nucleus, found in [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate, plays a crucial role in various biological activities:

Precursors for Heterocyclic Derivatives

[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate: and its derivatives serve as essential chemical precursors for generating various heterocyclic structures. Their inherent functional groups (such as the carbonyl group, CO) allow facile C–C and C–N coupling reactions and reductions. These derivatives play a pivotal role in synthesizing pharmaceutically active compounds and indole alkaloids .

Plant Hormone Analog

Indole derivatives, including [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate , share structural similarities with indole-3-acetic acid (IAA), a plant hormone produced during tryptophan degradation. While IAA regulates plant growth and development, the compound may have analogous effects .

Synthetic Strategies in Medicinal Chemistry

Due to its flexibility and diverse functional groups, this compound contributes to synthetic strategies in medicinal chemistry. Researchers explore its potential in designing novel drugs and therapeutic agents .

Amide Synthesis

The compound can participate in amide synthesis via DCC-mediated coupling between carboxylic acids and amines. This straightforward procedure is useful for preparing amides .

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2H2O/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;;/h4-5,15H,6-7,14H2,1-3H3;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXHQJAGITSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(N2)C)CCN)C.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)

![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)

![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)

![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)